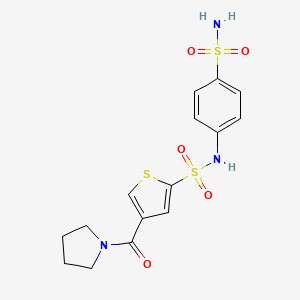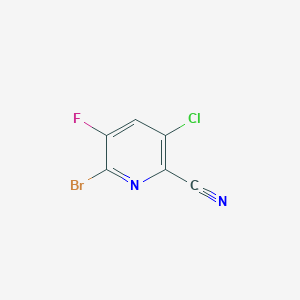
4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
准备方法
The synthesis of 4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonamide group: This step often involves the reaction of the thiophene derivative with a sulfonamide reagent under controlled conditions.
Attachment of the pyrrolidin-1-ylcarbonyl group: This step may involve a coupling reaction using a suitable coupling agent.
Final assembly: The final compound is obtained by combining the intermediate products through a series of reactions, including condensation and purification steps.
Industrial production methods for this compound may involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or thiophene ring are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research
属性
CAS 编号 |
1189493-89-7 |
|---|---|
分子式 |
C15H17N3O5S3 |
分子量 |
415.5 |
IUPAC 名称 |
4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H17N3O5S3/c16-25(20,21)13-5-3-12(4-6-13)17-26(22,23)14-9-11(10-24-14)15(19)18-7-1-2-8-18/h3-6,9-10,17H,1-2,7-8H2,(H2,16,20,21) |
InChI 键 |
OMQGVJGPGZELPG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CSC(=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
规范 SMILES |
C1CCN(C1)C(=O)C2=CSC(=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-methyl-4-{(E)-2-[2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]-1-diazenyl}-N~1~-phenethylbenzamide](/img/structure/B1650555.png)
![4-(acetylamino)-N-((E)-[(pyridin-4-ylmethyl)amino]{[3-(trifluoromethyl)phenyl]imino}methyl)benzamide](/img/structure/B1650557.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B1650560.png)
![N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-2-(3-methylpyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1650562.png)
![N-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-(furan-2-ylmethyl)prop-2-yn-1-amine](/img/structure/B1650563.png)
![1-{1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1650564.png)
![3,4-dihydro-2H-chromen-3-yl[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1650570.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B1650571.png)
![1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]ethanamine](/img/structure/B1650572.png)
![(2S)-2-[4-(1H-INDOL-3-YL)BUTANAMIDO]PROPANOIC ACID](/img/structure/B1650573.png)
![N-allyl-N'-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B1650575.png)
![1-(3-cyclohexyl-1H-pyrazol-4-yl)-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1650576.png)
![2-{[1-[4-(2-fluorophenyl)-2-pyrimidinyl]-5-(2-furyl)-1H-pyrazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B1650577.png)
